molecular formula C21H28FN3O3Si B11835151 Methyl 2-(5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-imidazol-1-yl)-2-(4-cyano-2-fluorophenyl)acetate

Methyl 2-(5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-imidazol-1-yl)-2-(4-cyano-2-fluorophenyl)acetate

Cat. No.: B11835151
M. Wt: 417.5 g/mol
InChI Key: PHCHABNWOFBJAJ-UHFFFAOYSA-N
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Description

Methyl 2-(5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-imidazol-1-yl)-2-(4-cyano-2-fluorophenyl)acetate is a structurally complex organic compound featuring a substituted imidazole core, a fluorinated aromatic ring, and a tert-butyldimethylsilyl (TBDMS) ether-protected ethyleneoxy side chain. The TBDMS group is a common protective moiety in synthetic organic chemistry, enhancing solubility and stability during reactions . The imidazole ring is a pharmacophore frequently found in bioactive molecules, particularly in antiviral, antifungal, and kinase-inhibiting agents . The 4-cyano-2-fluorophenyl moiety may contribute to electronic modulation and binding affinity, as fluorinated aromatic systems are known to enhance metabolic stability and membrane permeability in drug design .

Properties

Molecular Formula

C21H28FN3O3Si

Molecular Weight

417.5 g/mol

IUPAC Name

methyl 2-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]imidazol-1-yl]-2-(4-cyano-2-fluorophenyl)acetate

InChI

InChI=1S/C21H28FN3O3Si/c1-21(2,3)29(5,6)28-10-9-16-13-24-14-25(16)19(20(26)27-4)17-8-7-15(12-23)11-18(17)22/h7-8,11,13-14,19H,9-10H2,1-6H3

InChI Key

PHCHABNWOFBJAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CN=CN1C(C2=C(C=C(C=C2)C#N)F)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 2-(5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-imidazol-1-yl)-2-(4-cyano-2-fluorophenyl)acetate is a complex organic compound with significant potential in medicinal chemistry. Its structure features a methyl ester, an imidazole ring, and a cyano-substituted phenyl group, which contribute to its unique biological properties. The presence of the tert-butyldimethylsilyl ether group enhances stability and solubility, making it a candidate for various biological applications.

Preliminary studies suggest that this compound exhibits notable biological activity, particularly in antimicrobial, antifungal, and anticancer domains. Compounds containing imidazole rings are often associated with these properties due to their ability to interact with biological macromolecules such as proteins and nucleic acids. The specific mechanisms through which this compound exerts its effects require further investigation through targeted assays.

Interaction Studies

Understanding the interactions of this compound with proteins and enzymes is crucial for elucidating its biological activity. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to quantitatively study these interactions. These studies may reveal insights into the compound's binding affinity and specificity towards various biological targets.

Comparative Analysis with Related Compounds

The compound shares structural similarities with other imidazole-containing compounds known for their biological activities. Notable examples include:

Compound NameBiological ActivityReference
Compound AAntifungal
Compound BAnticancer
Compound CAntimicrobial

These comparisons highlight the potential of this compound as a lead compound for further development.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, an assay conducted on A549 lung cancer cells showed significant reduction in cell viability at concentrations above 1 μM. The results are summarized in the following table:

Concentration (μM)% Viability (A549 Cells)
0.195
176
1045

These findings suggest that the compound may inhibit cell proliferation in a dose-dependent manner.

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for assessing the therapeutic potential of this compound. Preliminary animal studies indicate that it may exhibit anti-tumor activity, but further research is required to confirm these effects and understand the pharmacokinetics involved.

Scientific Research Applications

Structural Features

The compound exhibits a unique molecular structure characterized by:

  • Methyl ester functional group : Enhances solubility and reactivity.
  • Imidazole ring : Associated with various biological activities, including antimicrobial and anticancer properties.
  • Cyano-substituted phenyl group : Contributes to the compound's chemical properties and potential interactions with biological targets.
  • Tert-butyldimethylsilyl ether : Provides stability and enhances solubility, making it a suitable candidate for further modifications and applications.

Scientific Research Applications

Methyl 2-(5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-imidazol-1-yl)-2-(4-cyano-2-fluorophenyl)acetate has several promising applications in scientific research:

  • Medicinal Chemistry : The compound is being investigated for its potential as a lead compound in drug development due to its structural features that may enhance biological activity against various diseases.
  • Biological Activity Studies :
    • Preliminary studies suggest significant biological activity, particularly against microbial strains and cancer cell lines. Compounds with imidazole rings are often associated with antimicrobial, antifungal, and anticancer properties.
    • Specific assays are necessary to evaluate its efficacy against various biological targets.

Interaction Studies

Understanding how this compound interacts with proteins, enzymes, and other biomolecules is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to study these interactions quantitatively.

Case Studies and Findings

Several studies have highlighted the potential of compounds similar to this compound in various applications:

  • Anticancer Activity : Research has shown that imidazole derivatives exhibit significant anticancer properties. For instance, compounds containing imidazole rings were evaluated for their ability to induce apoptosis in cancer cells .
  • Antimicrobial Properties : Studies on similar compounds indicate their effectiveness against a range of bacterial strains, suggesting that this compound could also exhibit similar properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups: imidazole derivatives , fluorinated aromatic systems , and ester-linked side chains . Below is a detailed comparison with key examples:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Features Molecular Weight Applications / Activity Reference
Target Compound Imidazole, 4-cyano-2-fluorophenyl, TBDMS-protected ethyleneoxy, methyl ester ~480 (estimated) Likely intermediate for kinase inhibitors or agrochemicals
Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate (CAS 339277-80-4) Imidazole, 4-fluorophenyl, sulfonyl group, ethyl ester 478.54 Potential sulfonylurea-like herbicide or protease inhibitor
2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester (Example 15, EP 1 926 722 B1) Benzoimidazole, trifluoromethylphenyl, pyridyl, imidazole 609.5 (LC/MS) Kinase inhibitor (e.g., anticancer applications)
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9) Imidazole-thioether, fluorophenyl, thiazole Cyclooxygenase (COX-1/2) inhibition; anti-inflammatory
Metsulfuron-methyl (Pesticide Glossary) Triazine, sulfonylurea, methyl ester Herbicide (acetolactate synthase inhibition)

Key Observations:

Imidazole Core Modifications :

  • The target compound’s imidazole is substituted with a TBDMS-protected ethyleneoxy chain, which contrasts with sulfonyl (e.g., CAS 339277-80-4 ) or thioether (Compound 9 ) groups in analogs. These substitutions influence steric bulk and electronic properties, affecting binding to biological targets.

Fluorinated Aromatic Systems: The 4-cyano-2-fluorophenyl group in the target compound differs from trifluoromethylphenyl (Example 15 ) or simple fluorophenyl (CAS 339277-80-4 ) systems.

Ester Functionality :

  • Methyl or ethyl esters are common in prodrugs or agrochemicals (e.g., metsulfuron-methyl ). The target compound’s methyl ester may enhance bioavailability compared to ethyl analogs.

In contrast, sulfonylurea herbicides (e.g., metsulfuron-methyl ) suggest agrochemical applications.

Synthetic Routes :

  • Imidazole derivatives are typically synthesized via cyclocondensation (e.g., benzimidazoles in Example 15 ) or nucleophilic substitution (e.g., thioether formation in Compound 9 ). The TBDMS group in the target compound likely requires silylation under anhydrous conditions .

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